Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is an organic compound with the molecular formula C11H13NO2. It features a cyclopropane ring attached to a pyridine ring through a carboxylate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of ethyl diazoacetate with 3-pyridinecarboxaldehyde in the presence of a rhodium catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and reducing production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating covalent bonding with target molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 1-(pyridin-2-YL)cyclopropanecarboxylate
- Ethyl 1-(pyridin-4-YL)cyclopropanecarboxylate
- Methyl 1-(pyridin-3-YL)cyclopropanecarboxylate
Comparison: this compound is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHSIJNPPNORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610364 | |
Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351421-95-9 | |
Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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